LY 2119620-d3 LY 2119620-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0203402
InChI:
SMILES:
Molecular Formula: C₁₉H₂₁D₃ClN₅O₃S
Molecular Weight: 440.96

LY 2119620-d3

CAS No.:

Cat. No.: VC0203402

Molecular Formula: C₁₉H₂₁D₃ClN₅O₃S

Molecular Weight: 440.96

* For research use only. Not for human or veterinary use.

LY 2119620-d3 -

Specification

Molecular Formula C₁₉H₂₁D₃ClN₅O₃S
Molecular Weight 440.96

Introduction

Chemical Structure and Properties

Structural FeatureDescription
Core StructureThieno[2,3-b]pyridine
ModificationDeuteration (3 hydrogen atoms replaced with deuterium)
Functional GroupsPrimary amine group, carbonyl group
ImportanceCore structure crucial for allosteric modulator activity

Mechanism of Action

Allosteric Modulation of Muscarinic Receptors

LY 2119620-d3 functions as a positive allosteric modulator primarily targeting the M2 muscarinic acetylcholine receptor subtype (M2 mAChR). Its mechanism involves binding to an allosteric site on the receptor that is distinct from the orthosteric binding site where acetylcholine binds. Through this binding, LY 2119620-d3 induces conformational changes in the receptor that enhance its affinity and efficacy for acetylcholine, a process fundamental to G protein-coupled receptor (GPCR) function .

Research on G protein-coupled receptor oligomers suggests that such allosteric modulators may also affect receptor dimerization or oligomerization, potentially influencing signaling pathways and pharmacological responses . The specific mechanisms through which LY 2119620-d3 affects receptor oligomerization, if any, remain an area for further investigation.

Receptor Selectivity

While primarily studied for its effects on M2 mAChR, research also indicates activity at the M4 mAChR subtype . This selectivity profile distinguishes LY 2119620-d3 from many traditional cholinergic agents that often exhibit broader activity across multiple muscarinic receptor subtypes. The compound's ability to selectively modulate specific receptor subtypes makes it a valuable tool for investigating subtype-specific functions and potentially developing more targeted therapeutic approaches.

Table 2: Receptor Selectivity Profile of Related Muscarinic Ligands

LigandM1M2M3M4M5Notes
Acetylcholine4.3-4.96.45.64.5-5.66.1Endogenous ligand values represent binding affinity (pKi)
77-LH-28-18.75.5±0.15.9±0.25.8±0.4-Orthosteric agonist
AC-2605847.39 (5.9)5.0-6.165.235.06.0Orthosteric agonist
LY 2119620-High-High-Positive allosteric modulator, values based on functional effects

Pharmacological Effects

Enhancement of Acetylcholine Signaling

A significant pharmacological effect of LY 2119620-d3 is its ability to shift the concentration-response curve of acetylcholine to the left, indicating an increase in the potency and efficacy of the endogenous ligand in receptor activation. This pharmacological property is characteristic of positive allosteric modulators and reflects the compound's ability to enhance the binding and signaling efficacy of acetylcholine at muscarinic receptors.

The modulation of acetylcholine signaling by LY 2119620-d3 represents a more nuanced approach to cholinergic modulation compared to direct receptor activation by orthosteric agonists. By enhancing the effects of endogenous acetylcholine rather than directly activating the receptor, the compound potentially offers a more physiologically relevant modulation of cholinergic signaling.

Signal Transduction Pathways

Research has demonstrated that LY 2119620-d3 enhances acetylcholine-mediated signaling pathways, particularly through the activation of extracellular signal-regulated kinases (ERK1/2) and G protein signaling. The compound exhibits positive cooperativity with acetylcholine, meaning that its binding to the receptor facilitates further binding of acetylcholine and subsequent signal transduction. This cooperative effect underlies the compound's ability to potentiate cholinergic signaling without directly activating the receptor.

Studies on the pharmacological hallmarks of allostery at the M4 muscarinic receptor have provided insights into the interaction between allosteric modulators like LY 2119620 and orthosteric ligands such as acetylcholine and iperoxo (Ipx) . These interactions are critical for understanding how LY 2119620-d3 modulates receptor function and subsequent signaling pathways.

Affinity and Cooperativity

LY 2119620-d3 demonstrates micromolar affinity for the M2 mAChR and exhibits positive cooperativity with acetylcholine. The positive cooperativity indicates that the binding of LY 2119620-d3 to the allosteric site increases the binding affinity of acetylcholine for the orthosteric site, resulting in enhanced receptor activation at lower concentrations of the endogenous ligand. Similar effects have been observed with the related compound at the M4 mAChR .

Table 3: Pharmacological Properties of LY 2119620-d3 and Related Compounds

PropertyLY 2119620-d3Related CompoundsReference
Binding AffinityMicromolar range for M2 mAChR-
Cooperativity with AcetylcholinePositive-
Effect on Acetylcholine Concentration-ResponseLeft-shift (increased potency)-
Allosteric Agonism-Robust for LY298 compared to VU154
Conformational Stability-Higher for LY298 compared to VU154
Activation of Signaling PathwaysEnhances ERK1/2 and G protein signaling-
Therapeutic AreaPotential ApplicationMechanismReference
Neurodegenerative DisordersAlzheimer's diseaseEnhancement of cholinergic transmission
Cognitive DisordersMemory improvementModulation of M2/M4 mAChR signaling
Psychiatric ConditionsUnder investigationSelective muscarinic receptor modulation-
Movement DisordersUnder investigationSelective muscarinic receptor modulation-

Structure-Activity Relationships and Molecular Interactions

Key Binding Interactions

Research on related compounds such as LY298 (likely LY 2119620) has identified several key binding interactions with the M4 muscarinic receptor . These include:

  • A three-way π-stacking interaction between F186 (in ECL2), the aromatic core of the compound, and W435

  • A hydrogen bond between Y439 of the tyrosine lid and the primary amine of the compound

  • A hydrogen bond between Y89 and the carbonyl oxygen of the compound

These interactions are critical for the compound's ability to modulate receptor function, as mutation of any of these residues has been shown to abolish the binding affinity modulation mediated by the compound . Understanding these molecular interactions provides insights into the structural basis of the compound's allosteric effects and may guide the development of improved modulators.

Role of Specific Amino Acid Residues

Research has indicated that mutations in specific tyrosine residues within the receptor can significantly affect how LY 2119620-d3 interacts with acetylcholine. For instance, studies on the related compound LY298 have shown that it better stabilizes the conformations of W435 and W413 in the M4 receptor compared to other modulators, contributing to its more robust allosteric effects .

The identification of generic residue positions in aminergic GPCR-ligand interactions, as described in research on aminergic GPCR-ligand interactions, provides a framework for understanding how compounds like LY 2119620-d3 interact with specific receptor residues . These include residues in the amine pocket, major pocket, minor pocket, and extracellular vestibule, which collectively constitute the binding site for ligands in aminergic receptors.

Table 5: Key Molecular Interactions of LY 2119620 with Muscarinic Receptors

Receptor ResidueCompound MoietyType of InteractionEffect of MutationReference
F186 (ECL2)Aromatic coreπ-stackingAbolished binding affinity modulation
W435Aromatic coreπ-stackingAbolished binding affinity modulation
Y439Primary amineHydrogen bondAbolished binding affinity modulation
Y89Carbonyl oxygenHydrogen bondAbolished binding affinity modulation
W413-Stabilized by compoundEnhanced allosteric effects

Comparison with Other Allosteric Modulators

Comparative Efficacy

When compared to other positive allosteric modulators such as VU154, the related compound LY298 (likely LY 2119620) has demonstrated more robust allosteric agonism . This suggests that LY 2119620-d3 may exhibit similar advantages over other modulators in terms of efficacy and potency. The superior allosteric efficacy may be attributed to the compound's specific interactions with key receptor residues and its ability to stabilize active receptor conformations.

Detailed binding and functional studies, such as those described in research on the pharmacological hallmarks of allostery at the M4 muscarinic receptor, provide insights into the mechanisms underlying the differential efficacy of various allosteric modulators . These include differences in binding mode, cooperativity with orthosteric ligands, and effects on receptor conformation and signaling.

Stability and Receptor Interactions

Studies comparing LY298 with VU154 have shown that LY298 undergoes lower RMSD (Root Mean Square Deviation) fluctuations before dissociating from the receptor, indicating greater stability in the binding site . Additionally, LY298 better stabilizes the M4 mAChR in an active conformation compared to VU154, which may contribute to its superior allosteric effects.

Table 6: Comparison of LY298 (Related to LY 2119620) with Other Allosteric Modulators

PropertyLY298VU154Reference
Allosteric AgonismRobustLess pronounced
RMSD FluctuationsLowerHigher
Receptor StabilityBetter stabilizes M4 mAChR in active conformationLess effective stabilization
Key Binding InteractionsMore stable interactions with W435 and W413Less stable interactions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator